![molecular formula C12H14FNO B5351511 N-cyclopropyl-3-(4-fluorophenyl)propanamide](/img/structure/B5351511.png)
N-cyclopropyl-3-(4-fluorophenyl)propanamide
Overview
Description
N-cyclopropyl-3-(4-fluorophenyl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of cyclopropyl amides and has been studied for its potential use as a drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-(4-fluorophenyl)propanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in disease processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and reduce pain in animal models. This compound has also been found to have a low toxicity profile, making it a potential candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the advantages of N-cyclopropyl-3-(4-fluorophenyl)propanamide is its potential as a drug candidate for the treatment of various diseases. Its low toxicity profile and ability to inhibit the activity of disease targets make it a promising compound for drug development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to formulate as a drug.
Future Directions
There are several future directions for research on N-cyclopropyl-3-(4-fluorophenyl)propanamide. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the identification of new disease targets for this compound. Additionally, further studies could be conducted to investigate the potential use of this compound in combination with other drugs for the treatment of various diseases.
Scientific Research Applications
N-cyclopropyl-3-(4-fluorophenyl)propanamide has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit activity against various disease targets such as cancer, inflammation, and pain. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models.
properties
IUPAC Name |
N-cyclopropyl-3-(4-fluorophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-10-4-1-9(2-5-10)3-8-12(15)14-11-6-7-11/h1-2,4-5,11H,3,6-8H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKMPYLPNKONAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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